molecular formula C12H8F2N2O B1426830 3-(3,5-Difluorobenzoyl)pyridin-2-amine CAS No. 1494822-85-3

3-(3,5-Difluorobenzoyl)pyridin-2-amine

Cat. No.: B1426830
CAS No.: 1494822-85-3
M. Wt: 234.2 g/mol
InChI Key: VDMGBKKHGAPVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluorobenzoyl)pyridin-2-amine is an organic compound with the molecular formula C12H8F2N2O and a monoisotopic mass of 234.06047 Da . This compound features a pyridin-2-amine scaffold linked to a 3,5-difluorobenzoyl group, making it a valuable bifunctional building block in medicinal chemistry and drug discovery. The structure incorporates hydrogen bond donors and acceptors from the aminopyridine moiety, which can be crucial for interacting with biological targets, while the difluorinated benzoyl group can enhance metabolic stability and influence lipophilicity . As a high-purity reference standard, it is primarily used in research and development as a key intermediate for the synthesis of more complex molecules. Its structure suggests potential utility in creating compounds for screening against various biological targets, particularly in the development of dihydropyridine-based pharmaceuticals, which are known to be privileged scaffolds in medicinal chemistry . This product is intended for research purposes in a laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

(2-aminopyridin-3-yl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-8-4-7(5-9(14)6-8)11(17)10-2-1-3-16-12(10)15/h1-6H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMGBKKHGAPVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 3,5-Difluorobenzoyl Pyridine Scaffold: A Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Difluorobenzoyl Pyridine Scaffold for Kinase Inhibitor Design Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary: The Structural Logic

In the landscape of Type I and Type II kinase inhibitors, the 3,5-difluorobenzoyl pyridine scaffold represents a highly optimized pharmacophore. It is not merely a random chemical connectivity but a rational design element that addresses three critical challenges in small-molecule drug discovery: metabolic stability , hydrophobic pocket occupancy , and hinge-region binding fidelity .

This guide deconstructs the scaffold into its functional components, explaining the "why" behind the "what." We focus on the synergy between the electron-deficient 3,5-difluorophenyl ring and the pyridine hinge-binder, linked typically via an amide or urea bridge, to target the ATP-binding site and the adjacent allosteric pockets (e.g., the DFG-out pocket).

Pharmacophore Deconstruction & Mechanistic Insight

The scaffold functions through a tripartite mechanism. Each domain plays a specific role in thermodynamic binding affinity and kinetic residence time.

The Pyridine Core (The Hinge Binder)

The pyridine ring serves as the anchor. In the ATP-binding pocket, the nitrogen atom of the pyridine (or aminopyridine) acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.

  • Interaction: Forms H-bonds with the backbone amide/carbonyl of the "hinge" region (e.g., Glu, Met, or Leu residues depending on the kinase).

  • Vector Control: The rigidity of the aromatic ring directs substituents toward the solvent front or the gatekeeper residue.

The 3,5-Difluorobenzoyl Moiety (The "Warhead" or Pocket Filler)

This is the critical differentiator. The choice of a 3,5-difluoro substitution pattern on the benzoyl (phenyl-carbonyl) group is driven by bioisosteric and metabolic principles.

  • Metabolic Blockade: The C3 and C5 positions on a phenyl ring are primary sites for Cytochrome P450-mediated oxidative metabolism. Fluorine substitution blocks these "soft spots," significantly increasing the metabolic half-life (

    
    ) of the molecule.
    
  • Electronic Modulation: Fluorine is highly electronegative. It pulls electron density from the aromatic ring, increasing the acidity of any attached amide protons (making them better H-bond donors) and engaging in specific multipolar interactions with protein carbonyls or orthogonal aromatic rings (pi-stacking).

  • Lipophilicity w/o Steric Penalty: Unlike chlorine or methyl groups, fluorine increases lipophilicity (LogP) to improve membrane permeability but is small enough (Van der Waals radius ~1.47 Å) to fit into tight hydrophobic pockets (e.g., the allosteric pocket behind the gatekeeper).

The Linker (Amide/Urea)

The connection between the pyridine and the benzoyl group is usually an amide (


) or urea.
  • Type II Inhibition: In DFG-out inhibitors (e.g., VEGFR, p38, RAF), this linker forms crucial H-bonds with the conserved Glutamate (

    
    C-helix) and Aspartate (DFG motif), locking the kinase in an inactive conformation.
    
Pharmacophore Visualization

The following diagram illustrates the interaction logic of this scaffold within a generic kinase pocket.

Pharmacophore Pyridine Pyridine Core (Hinge Binder) Linker Amide/Urea Linker (H-Bond Donor/Acceptor) Pyridine->Linker Scaffold Hinge Kinase Hinge Region (Backbone NH/CO) Pyridine->Hinge H-Bonds Difluoro 3,5-Difluorophenyl (Hydrophobic/Allosteric) Linker->Difluoro Warhead DFG DFG Motif (Asp) & Glu (αC-helix) Linker->DFG H-Bonds Pocket Hydrophobic Pocket II (Metabolic Stability) Difluoro->Pocket Van der Waals / Pi-Stacking

Caption: Pharmacophore map showing the tripartite interaction of the scaffold with kinase domains.

Synthetic Methodology: Self-Validating Protocol

To ensure scientific integrity, the synthesis of this scaffold must be modular. The following protocol utilizes a convergent approach, allowing for late-stage diversification of the pyridine core or the benzoyl tail.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond.

  • Fragment A: Aminopyridine derivative (Nucleophile).

  • Fragment B: 3,5-Difluorobenzoyl chloride or 3,5-Difluorobenzoic acid (Electrophile).

Step-by-Step Protocol (Amide Coupling)

Reagents:

  • 3,5-Difluorobenzoic acid (CAS: 455-40-3)[1]

  • Substituted 3-aminopyridine or 4-aminopyridine

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Procedure:

  • Activation: Dissolve 3,5-difluorobenzoic acid (1.0 eq) in dry DMF under

    
     atmosphere. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the activated ester.
    
    • Why: Pre-activation prevents side reactions and ensures complete consumption of the acid.

  • Coupling: Add the aminopyridine (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4-12 hours. Monitor via LC-MS.

    • Validation: Look for the mass shift corresponding to the loss of water (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative (Acid Chloride Method): For sterically hindered amines, convert the acid to acid chloride using oxalyl chloride/DMF(cat) in DCM, then react with the amine and pyridine/TEA. This is more aggressive but higher yielding for unreactive anilines.

Data Summary: Substituent Effects (SAR)

The following table summarizes the impact of the 3,5-difluoro motif compared to other common substitutions based on general kinase SAR data (e.g., p38, VEGFR).

Substitution PatternMetabolic StabilityLipophilicity (LogP)Electronic Effect (Sigma)Kinase Potency Trend
Unsubstituted (Phenyl) Low (Oxidation prone)BaselineNeutralBaseline
4-Fluoro Moderate+0.14Weak Electron W/DImproved
3,5-Difluoro High (Blocks C3,C5) +0.28 Strong Electron W/D High (Optimal)
3,5-Dichloro High+1.42 (Too High)Strong Electron W/DLower (Steric Clash)
3-Methoxy Low (Demethylation)+0.10Electron DonatingVariable

Key Applications & Signaling Pathways[2][3]

This scaffold is particularly prevalent in inhibitors targeting the MAPK (Mitogen-Activated Protein Kinase) and Angiogenesis (VEGFR/Tie-2) pathways.

p38 MAPK Inhibition

In p38 inhibitors, the pyridine nitrogen binds to the hinge (Met109), while the 3,5-difluorophenyl group occupies the hydrophobic pocket created by the "Thr-Gly-Tyr" gatekeeper region. This prevents the phosphorylation of downstream effectors like MAPKAPK2.

Pathway Visualization (MAPK/ERK)

The diagram below illustrates where an inhibitor utilizing this scaffold would intervene in the proliferation signaling cascade.

Signaling GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK p38 p38 MAPK / ERK (Target Kinase) MEK->p38 Transcription Transcription Factors (c-Myc, ATF2) p38->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 3,5-Difluorobenzoyl Pyridine Inhibitor Inhibitor->p38  BLOCKS  

Caption: Intervention point of the inhibitor within the MAPK signaling cascade.

References

  • Revesz, L., et al. (2002).[2] SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Burger, M. T., et al. (2015).[3] Identification of PIM447: A Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hodous, B. L., et al. (2007). Evolution of a highly selective and potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine in Drug Design and Discovery. In Fluorine in Medicinal Chemistry and Chemical Biology. (Contextual grounding on metabolic stability of 3,5-difluoro motifs).

Sources

A Technical Guide to the Metabolic Stability of 3,5-Difluorophenyl Pharmacophores for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacological properties such as potency, selectivity, and bioavailability.[1] Among the various fluorination patterns, the 3,5-difluorophenyl moiety has emerged as a particularly effective pharmacophore for improving metabolic stability. This guide provides an in-depth analysis of the underlying mechanisms by which this motif imparts resistance to metabolism, details the rigorous experimental protocols required for its evaluation, and offers field-proven insights into data interpretation and strategic application for researchers, chemists, and drug development scientists.

The Strategic Imperative of the 3,5-Difluorophenyl Moiety

The introduction of fluorine into a molecule is rarely a trivial decision; it is a calculated strategy to overcome specific liabilities, most notably rapid metabolic clearance.[2] Many promising drug candidates fail because they are metabolized too quickly by the body's enzymatic machinery, primarily the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[3][4] This leads to poor bioavailability and a short duration of action.

The 3,5-difluorophenyl group addresses this challenge through two primary physical organic principles:

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~126 kcal/mol for Ph-F) than a corresponding carbon-hydrogen (C-H) bond (~113 kcal/mol for Ph-H).[5] Since the rate-limiting step in many CYP-mediated reactions involves C-H bond cleavage, replacing a metabolically labile hydrogen with a fluorine atom effectively "shields" that position from oxidative attack.[6][7] This is often referred to as "blocking metabolic hotspots."[8]

  • Electronic Deactivation: The two fluorine atoms at the meta positions exert a powerful inductive electron-withdrawing effect on the aromatic ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the phenyl ring.[5] CYP-mediated aromatic hydroxylation is an electrophilic process; a ring with lower electron density is inherently less reactive and thus a poorer substrate for these enzymes.[5][9] This electronic deactivation makes the entire ring more resistant to oxidation.

The strategic placement of fluorine can therefore profoundly influence a drug molecule's metabolic profile, often transforming a compound with poor pharmacokinetics into a viable clinical candidate.[5][10]

Mechanistic Insights into Metabolic Pathways

Understanding how 3,5-difluorophenyl-containing compounds are metabolized is critical for predicting their fate in vivo and troubleshooting potential liabilities.

Phase I Metabolism: Navigating the Cytochrome P450 Gauntlet

The vast majority of oxidative metabolism of xenobiotics is performed by CYP enzymes.[11] For aromatic rings, the most common reaction is hydroxylation. The 3,5-difluoro substitution pattern is designed to thwart this process.

cluster_0 Standard Phenyl Ring Metabolism cluster_1 3,5-Difluorophenyl (DFP) Moiety Parent_CH Parent Compound (Metabolic Hotspot) CYP_1 CYP450-Mediated Oxidation Parent_CH->CYP_1 Metabolite_OH Hydroxylated Metabolite CYP_1->Metabolite_OH Clearance_High Rapid Hepatic Clearance Metabolite_OH->Clearance_High Parent_CF 3,5-DFP Compound (Blocked & Deactivated) CYP_2 CYP450-Mediated Oxidation Parent_CF->CYP_2 Reaction_Slow Reaction Blocked/ Significantly Slowed CYP_2->Reaction_Slow Clearance_Low Improved Metabolic Stability Reaction_Slow->Clearance_Low

Caption: Logical flow of metabolic deactivation by 3,5-difluoro substitution.

While highly effective, this shielding is not absolute. If the compound has other potential sites of metabolism, blocking the phenyl ring can lead to "metabolic switching," where enzymes attack a different, previously less-favored position on the molecule.[7]

The Risk of Bioactivation and Oxidative Defluorination

Although the C-F bond is robust, it is not inert. Under certain enzymatic conditions, oxidative defluorination can occur, which poses a significant risk.[12] This process can lead to the formation of electrophilically reactive metabolites, such as quinones or quinone-imines.[7][12][13]

These reactive species can covalently bind to cellular macromolecules, including the CYP enzymes that created them.[13] This can lead to mechanism-based inactivation or time-dependent inhibition (TDI) of the enzyme, a serious liability in drug development that can cause unpredictable drug-drug interactions and toxicity.[7]

Start 3,5-DFP Compound Oxidation CYP-Mediated Attack (e.g., Epoxidation) Start->Oxidation Intermediate Arene Oxide Intermediate Oxidation->Intermediate Defluorination Spontaneous Defluorination Intermediate->Defluorination Reactive Reactive Quinone-type Metabolite Defluorination->Reactive Binding Covalent Binding to Proteins/Enzymes Reactive->Binding TDI Toxicity / Time-Dependent Inhibition (TDI) Binding->TDI

Caption: Potential bioactivation pathway via oxidative defluorination.

Phase II Bioconjugation

Should Phase I oxidation occur, the resulting hydroxylated metabolites are typically substrates for Phase II enzymes.[5] These enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate the metabolite with polar molecules (glucuronic acid, sulfate), increasing water solubility and facilitating excretion from the body.[5][14]

Experimental Assessment of Metabolic Stability

Empirical data is non-negotiable. The metabolic stability of any new chemical entity must be determined through rigorous in vitro assays. The two most fundamental and widely used systems are liver microsomes and hepatocytes.[15][16]

Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse of early drug discovery for assessing Phase I metabolism due to its high-throughput capability and relatively low cost.[17] Microsomes are subcellular vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes.[17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I enzymatic activity.[17]

Methodology:

  • Preparation: Thaw a vial of pooled human liver microsomes (e.g., from BioIVT) at 37°C.[19] Dilute the microsomes to a final working protein concentration (typically 0.5-1.0 mg/mL) in a pre-warmed potassium phosphate buffer (pH 7.4).[7][19]

  • Compound Addition: Add the 3,5-difluorophenyl test compound to the microsomal suspension. The final substrate concentration is typically low (e.g., 1 µM) to approximate linear enzyme kinetics.

  • Pre-incubation: Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C to allow for temperature equilibration.[7]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[7][20] Causality: CYP enzymes require NADPH as a cofactor for their catalytic cycle. A regenerating system (e.g., G6P, G6PDH) ensures its continuous supply.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[20]

  • Quenching: Immediately terminate the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard (IS).[17][20] Causality: The cold organic solvent precipitates the proteins (enzymes), instantly stopping the reaction, while the IS is crucial for accurate quantification during LC-MS/MS analysis.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS/MS to measure the remaining concentration of the parent compound relative to the internal standard.[20]

  • Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (CLint) in µL/min/mg protein.[17][20]

Start Prepare HLM + Buffer Add_Cmpd Add Test Compound (1µM) Start->Add_Cmpd Preincubate Pre-incubate 5 min @ 37°C Add_Cmpd->Preincubate Initiate Initiate with NADPH System Preincubate->Initiate Incubate Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench with Cold ACN + IS Incubate->Quench Analyze Centrifuge & Analyze by LC-MS/MS Quench->Analyze End Calculate t½ and CLint Analyze->End

Caption: Standard workflow for a Human Liver Microsomal (HLM) stability assay.

Protocol: Cryopreserved Hepatocyte Stability Assay

This assay provides a more holistic and physiologically relevant assessment of metabolic stability.[18] Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, offering a closer mimic to the in vivo liver environment.[21][22][23]

Objective: To determine the overall hepatic intrinsic clearance of a test compound, accounting for both Phase I and Phase II metabolism, and to enable prediction of in vivo hepatic blood clearance.[14][15]

Methodology:

  • Cell Preparation: Rapidly thaw cryopreserved primary hepatocytes (human or other species) and dilute them in a pre-warmed, specialized incubation medium. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion) to ensure cell health.[14][23]

  • Plating: Plate the hepatocyte suspension in a non-coated culture plate at a specific density (e.g., 0.5-1.0 million viable cells/mL).[14][24]

  • Compound Addition: Add the test compound (typically at 1 µM) to the hepatocyte suspension.[22]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking to keep the cells in suspension.[14][24]

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots from the incubation wells.[14][21]

  • Quenching: Terminate the reactions as described for the HLM assay, using cold acetonitrile with an internal standard.[24][25]

  • Analysis: Process and analyze the samples via LC-MS/MS to monitor the disappearance of the parent compound.[25]

  • Data Analysis: Calculate t½ and CLint as with the HLM assay. These in vitro CLint values can then be scaled using species-specific physiological parameters (e.g., hepatocellularity, liver blood flow) to predict the in vivo hepatic clearance (CLh).[14][22]

Start Thaw & Prepare Hepatocytes Add_Cmpd Add Test Compound (1µM) to cell suspension Start->Add_Cmpd Incubate Incubate @ 37°C Sample at Time Points (0-120 min) Add_Cmpd->Incubate Quench Quench with Cold ACN + IS Incubate->Quench Analyze Centrifuge & Analyze by LC-MS/MS Quench->Analyze End Calculate CLint & Scale to Predict in vivo Clearance Analyze->End

Caption: Standard workflow for a cryopreserved hepatocyte stability assay.

Data Interpretation and Strategic Application

The data generated from these assays guide the iterative process of drug design. A successful 3,5-difluorophenyl substitution strategy will manifest as a clear increase in metabolic stability.

Comparative Data Analysis

Summarizing results in a clear, tabular format is essential for making informed decisions in a lead optimization program.

Compound IDStructure ModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
LEAD-001 Unsubstituted Phenyl886.61257.8
LEAD-002 4-Fluorophenyl2527.73519.8
LEAD-003 3,5-Difluorophenyl > 120 < 5.8 (stable) > 180 < 3.9 (stable)

This is illustrative data and actual results will vary based on the molecular scaffold.

Interpretation:

  • LEAD-001 shows rapid clearance in both systems, indicating it is a labile compound and a poor candidate for progression.

  • LEAD-002 , with a single fluorine at a likely metabolic hotspot (the para-position), shows a marked improvement in stability.[8]

  • LEAD-003 , incorporating the 3,5-difluorophenyl motif, demonstrates exceptional stability in both HLM and hepatocytes, indicating that the primary metabolic liability on the ring has been successfully addressed. This compound would be prioritized for further in vivo pharmacokinetic studies.

Troubleshooting Common Scenarios
  • High Clearance Persists: If a 3,5-difluorophenyl analog still shows high clearance, it strongly suggests metabolic switching.[7] The next step is metabolite identification (MetID) studies to pinpoint the new metabolic soft spot on a different part of the molecule.

  • Discrepancy Between HLM and Hepatocytes: If a compound is stable in HLM but labile in hepatocytes, this often points towards metabolism by Phase II enzymes (e.g., UGTs) or non-CYP enzymes present in the intact cells but not in microsomes.

  • Time-Dependent Inhibition is Observed: If TDI is detected, it may be due to the bioactivation pathway described earlier.[7] Structural modifications distal to the fluorinated ring may be necessary to alter enzyme binding or prevent the formation of the reactive intermediate.

Conclusion

The 3,5-difluorophenyl pharmacophore is a powerful and validated tool in the medicinal chemist's arsenal for enhancing metabolic stability. Its efficacy is rooted in the fundamental principles of C-F bond strength and electronic deactivation of the aromatic ring to prevent CYP-mediated oxidation. However, its implementation must be guided by rigorous, quantitative in vitro assessment using well-validated protocols in both microsomal and hepatocyte systems. A thorough understanding of the potential for metabolic switching and bioactivation is critical for interpreting these results and successfully designing drug candidates with optimized pharmacokinetic profiles for clinical success.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: Successes, Failures, and Future Scenarios. Annual Review of Biochemistry, 76, 571-604. Available at: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved February 26, 2026, from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 26, 2026, from [Link]

  • Gao, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 13(6), 2249-2273. Available at: [Link]

  • Stepan, A. F., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 6(48), 32607-32617. Available at: [Link]

  • Prakash, C., & O'Donnell, M. (2012). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 12(1), 1-3. Available at: [Link]

  • Bienta. (n.d.). Hepatocyte Stability (mouse, rat). Retrieved February 26, 2026, from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved February 26, 2026, from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved February 26, 2026, from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved February 26, 2026, from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved February 26, 2026, from [Link]

  • Obach, R. S., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(7), 784-795. Available at: [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved February 26, 2026, from [Link]

  • Chem-Impex. (n.d.). 3,5-Difluorophenylacetic acid. Retrieved February 26, 2026, from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 26, 2026, from [Link]

  • Shaik, S., et al. (2016). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry - A European Journal, 22(34), 11954-11966. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 26, 2026, from [Link]

  • den Besten, C., et al. (1993). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology, 6(5), 658-664. Available at: [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved February 26, 2026, from [Link]

  • Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S. Available at: [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). Royal Society of Chemistry. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 26, 2026, from [Link]

  • Burka, L. T., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(10), 1911-1916. Available at: [Link]

  • Stepan, A. F., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Preprint. Available at: [Link]

  • Patel, S. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology, 15(3). Available at: [Link]

  • Graham, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6387-6419. Available at: [Link]

  • Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition, 40(11), 2164-2172. Available at: [Link]

  • Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs – metabolism mediated release of fluorine. Hypha Discovery Blogs. Retrieved February 26, 2026, from [Link]

  • Hughes, T. V. (n.d.). Fluorine in Medicinal Chemistry. Slide Presentation. Available at: [Link]

  • Stepan, A. F., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Published online ahead of print. Available at: [Link]

  • Hughes, Z. E., & Goodman, C. M. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Journal of Chemical Information and Modeling, 61(3), 1333-1345. Available at: [Link]

  • Hughes, Z. E., & Goodman, C. M. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Journal of Chemical Information and Modeling, 61(3), 1333-1345. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Strategies for the Synthesis of 3-Benzoylpyridine via Carbonylative Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of diaryl ketones, such as 3-benzoylpyridine , represents a critical transformation in medicinal chemistry, serving as a privileged scaffold for various enzyme inhibitors and receptor antagonists. While traditional Friedel-Crafts acylation fails with electron-deficient heterocycles like pyridine, the Carbonylative Suzuki-Miyaura Coupling offers a robust, modular alternative.

This application note details the optimized protocol for coupling 3-bromopyridine with phenylboronic acid under a carbon monoxide (CO) atmosphere. We prioritize the use of Pd(OAc)₂/Xantphos as the catalytic system to suppress the formation of the biaryl side-product (3-phenylpyridine) and ensure high selectivity for the ketone target.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the competition between the direct coupling cycle (yielding biaryls) and the carbonylative cycle (yielding ketones).

The Selectivity Challenge

The reaction proceeds via the oxidative addition of 3-bromopyridine to Pd(0). At this stage, the complex faces a bifurcation:

  • Path A (Undesired): Immediate transmetallation with phenylboronic acid

    
     Reductive elimination 
    
    
    
    Biaryl Product .
  • Path B (Desired): Coordination and insertion of CO to form an acyl-Pd complex

    
     Transmetallation 
    
    
    
    Diaryl Ketone .
The Solution: Ligand Effects

We utilize Xantphos , a bidentate ligand with a large bite angle (~111°).

  • Causality: The wide bite angle destabilizes the square-planar Pd(II) complex, accelerating the reductive elimination step.

  • CO Insertion: Xantphos facilitates the CO insertion step, making it kinetically competitive against direct transmetallation. Monodentate ligands (like PPh₃) often result in mixtures of ketone and biaryl.

Mechanistic Pathway (Visualization)

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO (Gas/Solid) SideReaction Direct Transmetallation (Biaryl Formation) OxAdd->SideReaction No CO / Wrong Ligand TransMet Transmetallation (Acyl-Pd-Ph) CO_Insert->TransMet + Ph-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Benzoylpyridine (Target Ketone) RedElim->Product

Figure 1: Catalytic cycle distinguishing the desired Carbonylative pathway (Red/Yellow) from the undesired direct coupling (Grey).

Experimental Protocol: Carbonylative Coupling

Target: 3-Benzoylpyridine Scale: 1.0 mmol (Adaptable to gram scale)

Materials & Reagents
ReagentEquiv.AmountRole
3-Bromopyridine 1.0158 mgElectrophile
Phenylboronic Acid 1.5183 mgNucleophile
Pd(OAc)₂ 0.024.5 mgCatalyst Precursor
Xantphos 0.0317.4 mgLigand
Mo(CO)₆ 1.0264 mgSolid CO Source*
K₂CO₃ 3.0414 mgBase
Toluene -5.0 mLSolvent
Water -0.5 mLCo-solvent (activates boronic acid)

*Note: Molybdenum hexacarbonyl (Mo(CO)₆) is used here as a safer, solid alternative to high-pressure CO gas cylinders. It releases CO in situ upon heating.

Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation (Critical for Activity)

  • In a dry 20 mL vial equipped with a stir bar, add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%).

  • Add 2.0 mL of anhydrous Toluene .

  • Stir at Room Temperature (RT) for 10 minutes under Nitrogen/Argon.

    • Observation: The solution should turn from orange to a clear yellow, indicating ligation.

Phase 2: Reaction Assembly 4. To the catalyst solution, add 3-Bromopyridine (1.0 equiv), Phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv). 5. Add Mo(CO)₆ (1.0 equiv) last.

  • Safety: Mo(CO)₆ is toxic. Handle in a fume hood.
  • Add the remaining Toluene (3.0 mL) and Water (0.5 mL).
  • Seal the vial immediately with a crimp cap (Teflon-lined septum).

Phase 3: Reaction & Work-up 8. Heat the block to 90°C . Stir vigorously (800 rpm).

  • Time: 12–16 hours.
  • Pressure Warning: CO gas is generated.[1][2] Ensure the vessel is rated for mild pressure (2-5 bar) or use a balloon if Mo(CO)₆ is not available.
  • Stop Point: Check TLC (20% EtOAc in Hexanes).
  • Rf Values: 3-Bromopyridine (~0.5), 3-Benzoylpyridine (~0.3, UV active).
  • Cool to RT. Carefully vent the vial in the hood to release excess CO.
  • Filter the mixture through a pad of Celite to remove Mo residues and Pd black. Wash with EtOAc.
  • Concentrate and purify via Flash Chromatography (Gradient: 0
    
    
    30% EtOAc/Hexanes).
Experimental Workflow (Visualization)

Workflow Start Reagent Prep Complex Catalyst Pre-mix (Pd + Xantphos) Start->Complex Assembly Add Substrates + Mo(CO)6 Complex->Assembly N2 Atmosphere Reaction Heat 90°C (16 Hours) Assembly->Reaction Sealed Vessel Quench Vent & Filter (Celite) Reaction->Quench Cool to RT Purify Flash Column (Isolate Ketone) Quench->Purify

Figure 2: Operational workflow for the Mo(CO)₆ mediated synthesis.

Alternative Strategy: Acylative Suzuki (Acid Chloride)

If Nicotinoyl Chloride is available, a direct coupling (non-carbonylative) can be performed. This avoids CO handling but requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Substrates: Nicotinoyl chloride hydrochloride + Phenylboronic acid.

  • Conditions: PdCl₂(PPh₃)₂ (3 mol%), Na₂CO₃ (anhydrous), Toluene, 100°C.

  • Pros: No CO gas required.

  • Cons: Acid chlorides are moisture sensitive; lower functional group tolerance compared to bromides.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield / No Reaction Catalyst PoisoningPyridine nitrogen can coordinate Pd. Increase Temp to 100°C or increase catalyst loading to 5 mol%.
Biaryl Formation (3-Phenylpyridine) CO StarvationRate of CO insertion is too slow. Ensure Mo(CO)₆ is fresh or switch to CO balloon (1 atm).
Black Precipitate Early Pd AggregationInefficient ligand binding. Ensure "Phase 1" (Pre-complexation) is done for full 10 mins.
Incomplete Conversion Boronic Acid ProtodeboronationWater content too high. Reduce water ratio or add excess Boronic Acid (2.0 equiv).

References

  • Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar-X and Ar-B(OH)2. Chemical Society Reviews.

  • Brummond, K. M., et al. (2014). Carbonylative Suzuki–Miyaura Reaction of Aryl Bromides using Mo(CO)6. Organic Letters.

  • Goossen, L. J., & Paetzold, J. (2002). Pd-catalyzed synthesis of ketones from acyl chlorides and boronic acids. Angewandte Chemie International Edition.

  • Ishiyama, T., & Miyaura, N. (2000). Mechanism of the Suzuki-Miyaura Cross-Coupling. Journal of Organometallic Chemistry.

Sources

Application Note & Protocol: Solvent Selection for 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational selection of solvents for 3-(3,5-Difluorobenzoyl)pyridin-2-amine, a compound of interest in pharmaceutical research and development. The selection of an appropriate solvent is critical for a wide range of applications, including chemical synthesis, purification, analytical characterization, and formulation development. This guide combines a theoretical analysis of the molecule's structural attributes with detailed, practical protocols for both qualitative screening and quantitative solubility determination. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to make informed decisions that ensure experimental success and data integrity.

Molecular Profile & Solubility Predictions

A thorough understanding of the molecular structure of 3-(3,5-Difluorobenzoyl)pyridin-2-amine is the foundation for predicting its solubility behavior.

Chemical Structure:

  • IUPAC Name: (2-amino-3-pyridinyl)-(3,5-difluorophenyl)methanone[1][2]

  • Molecular Formula: C₁₂H₈F₂N₂O[1][2]

  • Molecular Weight: 234.21 g/mol [2]

Chemical Structure of 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Structural Analysis for Solubility Prediction:

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful heuristic. Let's dissect the key functional groups of the target molecule:

  • Pyridin-2-amine Moiety: This portion of the molecule is polar and capable of acting as both a hydrogen bond donor (via the -NH₂ group) and a hydrogen bond acceptor (via the pyridine nitrogen). This suggests likely solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[3][4] The 2-aminopyridine core is a common motif in compounds designed for biological activity, where such interactions are crucial.[5]

  • 3,5-Difluorobenzoyl Group: The benzoyl group introduces a rigid, aromatic character. The two fluorine atoms significantly increase the polarity of this ring system and can participate in weaker hydrogen bonding. However, the overall phenyl ring remains largely non-polar or hydrophobic.

  • Ketone Linker: The carbonyl group (C=O) is a strong hydrogen bond acceptor, further contributing to the molecule's affinity for polar solvents.

Predicted Solubility Profile:

Based on this analysis, 3-(3,5-Difluorobenzoyl)pyridin-2-amine is a polar molecule with a predicted XlogP of 2.6[1], indicating a balance between hydrophilic and lipophilic character.

  • High Solubility Expected In: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) should be effective due to their ability to accept hydrogen bonds and engage in dipole-dipole interactions.

  • Moderate Solubility Expected In: Polar protic solvents like methanol, ethanol, and isopropanol. While the molecule can hydrogen bond, the bulky aromatic groups may limit extensive solvation.

  • Low Solubility Expected In: Non-polar solvents such as hexanes, heptane, and toluene, as they cannot effectively solvate the polar amine and ketone functionalities.

  • Variable Aqueous Solubility: Solubility in water is expected to be low but may be significantly influenced by pH. Protonation of the basic pyridine nitrogen or amino group under acidic conditions would form a salt, likely increasing aqueous solubility.

Experimental Protocol: Qualitative Solvent Screening

This protocol provides a rapid and material-efficient method to identify a range of potentially suitable solvents for further quantitative analysis or for immediate use in applications like crystallization.[6]

Objective: To visually assess the solubility of the target compound in a diverse set of solvents at room temperature and elevated temperature.

Materials:

  • 3-(3,5-Difluorobenzoyl)pyridin-2-amine

  • Small vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Hot plate or heating block

  • A selection of solvents covering a range of polarities (see Table 1).

Procedure:

  • Preparation: Accurately weigh approximately 5 mg of 3-(3,5-Difluorobenzoyl)pyridin-2-amine into each labeled vial.

  • Solvent Addition: Add 0.5 mL of a selected solvent to the corresponding vial. This corresponds to a concentration of ~10 mg/mL.

  • Room Temperature Assessment:

    • Cap the vials securely.

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect each vial against a dark background. Classify the solubility as:

      • Freely Soluble: The solution is completely clear with no visible solid particles.

      • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.

      • Insoluble: The solid appears unchanged, with no visible signs of dissolution.

  • Elevated Temperature Assessment (for partially soluble or insoluble samples):

    • Loosen the vial caps slightly to prevent pressure buildup.

    • Place the vials on a heating block set to approximately 60-70°C.

    • Heat for 5-10 minutes, periodically and carefully removing and vortexing the vials.

    • Observe any changes in solubility and record the results.

  • Cooling (for samples that dissolved upon heating):

    • Allow the vials that showed complete dissolution at high temperature to cool slowly to room temperature.

    • Observe if recrystallization or precipitation occurs. This is a key step in identifying potential solvents for crystallization.[6]

G cluster_prep Preparation cluster_rt Room Temperature Assessment cluster_ht High Temperature Assessment cluster_results Classification A Weigh ~5 mg Compound into Labeled Vial B Add 0.5 mL of Test Solvent A->B C Vortex Vigorously (1-2 min) B->C D Visually Inspect C->D E Freely Soluble? D->E F Heat Vial to 60-70°C E->F No I Result: Good RT Solvent E->I Yes G Vortex & Inspect F->G H Fully Dissolved? G->H J Result: Potential Crystallization Solvent H->J Yes K Result: Poor Solvent H->K No

Caption: Data analysis workflow for quantitative solubility determination by HPLC.

Data Presentation & Recommended Solvents

The following tables should be used to organize experimental findings. Table 1 provides reference data for common lab solvents, while Table 2 is a template for recording your experimental results.

Table 1: Properties of Common Laboratory Solvents

Solvent Polarity Index Type Boiling Point (°C) Notes
Heptane 0.1 Non-polar 98 Good for non-polar compounds.
Toluene 2.4 Non-polar 111 Aromatic, can dissolve less polar compounds.
Dichloromethane (DCM) 3.1 Polar Aprotic 40 Volatile, good general-purpose solvent.
Tetrahydrofuran (THF) 4.0 Polar Aprotic 66 Ether, can form peroxides.
Ethyl Acetate (EtOAc) 4.4 Polar Aprotic 77 Ester, common for chromatography.
Isopropanol (IPA) 5.2 Polar Protic 82 Alcohol, less polar than EtOH.
Acetonitrile (ACN) 5.8 Polar Aprotic 82 Common HPLC mobile phase component.
Ethanol (EtOH) 6.2 Polar Protic 78 Common protic solvent.
Methanol (MeOH) 6.6 Polar Protic 65 Most polar alcohol.
N,N-Dimethylformamide (DMF) 6.4 Polar Aprotic 153 High boiling point, strong solvent.
Dimethyl Sulfoxide (DMSO) 7.2 Polar Aprotic 189 Very strong, high boiling point solvent.

| Water | 10.2 | Polar Protic | 100 | Universal polar solvent. |

Table 2: Experimental Solubility Data for 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Solvent RT Solubility (Qualitative) Heated Solubility (Qualitative) Quantitative Solubility (mg/mL @ 25°C) Application Notes
e.g., DMSO Freely Soluble N/A >50 (example) Good for stock solutions, NMR.
e.g., Ethanol Partially Soluble Freely Soluble 5.2 (example) Potential for crystallization.
e.g., Toluene Insoluble Insoluble <0.1 (example) Useful as an anti-solvent.

| (Populate with your experimental data) | | | | |

Conclusion & Best Practices

The systematic approach detailed in this note—beginning with a theoretical structural analysis and progressing through qualitative screening to precise quantitative measurement—is essential for accurately determining the solubility of 3-(3,5-Difluorobenzoyl)pyridin-2-amine.

Key Recommendations:

  • For stock solutions for biological screening, DMSO is recommended due to its strong solubilizing power for a wide range of compounds. [3]* For purification by crystallization , solvents showing poor solubility at room temperature but good solubility when heated (e.g., ethanol, isopropanol) should be prioritized. [6]* For chromatography (HPLC) , solubility in the mobile phase components (e.g., acetonitrile, methanol, water) is critical. [7]* Always use high-purity solvents to avoid introducing impurities.

  • When handling the compound and solvents, always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).

By following these protocols and principles, researchers can confidently select the optimal solvent system, ensuring the reliability and success of their subsequent experiments.

References

  • Experimentally Testing Solvents . (2022). Chemistry LibreTexts. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide . (2022). PMC. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide . Semantic Scholar. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025). PharmaGuru. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide . (2023). PMC. [Link]

  • Solubility Test, HPLC-UV/VIS Method . Pharmacology Discovery Services. [Link]

  • 3,5-Difluorobenzylamine . PubChem. [Link]

  • MultiScreen Solubility Filter Plate . Millipore Corporation. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug . (2025). ResearchGate. [Link]

  • 3,5-Difluoropyridin-2-amine . PubChem. [Link]

  • 3-(3,5-difluorobenzoyl)pyridin-2-amine . PubChemLite. [Link]

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study . (2025). MDPI. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors . (2025). MDPI. [Link]

  • Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2) . Cheméo. [Link]

  • n-Benzyl-2-aminopyridine . PubChem. [Link]

  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine . International Journal of Chemical, Material and Environmental Research. [Link]

  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability . (2009). PubMed. [Link]

Sources

Application Note: High-Efficiency N-Acylation of 2-Amino-3-Benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of acylating 2-amino-3-benzoylpyridine , a scaffold structurally predisposed to low nucleophilicity due to intramolecular hydrogen bonding and electron-deficient heterocycle effects.

Abstract & Strategic Context

The 2-amino-3-benzoylpyridine (2-ABP) scaffold is a critical intermediate in the synthesis of fused tricyclic heterocycles (e.g., pyrido[2,3-b]quinolines) and kinase inhibitors (analogous to Nepafenac/Amfenac pathways). However, functionalizing the exocyclic amine is non-trivial.

The Challenge:

  • Electronic Deactivation: The pyridine ring is electron-deficient, and the C3-benzoyl group is a strong electron-withdrawing group (EWG), significantly reducing the electron density at the C2-amine.

  • Conformational Locking: The molecule exhibits strong Intramolecular Hydrogen Bonding (IMHB) between the amine proton and the benzoyl carbonyl oxygen. This "locks" the amine in a planar, non-nucleophilic conformation, requiring energy to break before reaction can occur.

  • Competitive Basicity: The pyridine ring nitrogen (

    
    ) competes with the exocyclic amine (
    
    
    
    ) for protons and electrophiles.

This guide provides a validated protocol to overcome these barriers using nucleophilic catalysis and kinetic control .

Mechanistic Insight & Reaction Logic[1]

To successfully acylate 2-ABP, one must disrupt the IMHB and activate the acylating agent. We utilize a "Base-Catalyzed Nucleophilic Substitution" approach.

Key Mechanistic Factors:
  • The Trap: Reaction at the ring nitrogen (

    
    ) is kinetically fast but thermodynamically unstable (forming an N-acylpyridinium salt).
    
  • The Solution: We use a tertiary amine base (Triethylamine or DIPEA) to scavenge HCl, preventing the protonation of

    
    . For sterically demanding acyl chlorides, DMAP (4-Dimethylaminopyridine)  is added as a hyper-nucleophilic catalyst to transfer the acyl group to the sluggish 
    
    
    
    .

Mechanism Substrate 2-Amino-3-Benzoylpyridine (IMHB Locked) TS Tetrahedral Intermediate (IMHB Disrupted) Substrate->TS + RCOCl + Base SideRxn Side Reaction: Ring N-Acylation Substrate->SideRxn Kinetic Control Failure Activation DMAP/Base Activation (Acyl-Pyridinium Intermediate) Activation->TS Acyl Transfer Product N-Acylated Product (Amide Bond Formed) TS->Product - HCl SideRxn->Substrate Reversible

Figure 1: Mechanistic pathway highlighting the disruption of the intramolecular hydrogen bond (IMHB) and the role of activation.

Experimental Protocol

Materials
  • Substrate: 2-Amino-3-benzoylpyridine (1.0 equiv) [CAS: 3810-10-4][1][2]

  • Reagent: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Catalyst: DMAP (0.1 equiv) — Optional, use if R is bulky.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure

Step 1: Solubilization & Activation

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-3-benzoylpyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: The solution will likely be yellow.

  • Add Triethylamine (1.5 equiv) via syringe.

  • (Optional for bulky groups): Add DMAP (0.1 equiv) in one portion.

  • Cool the mixture to 0°C using an ice/water bath. Cooling is critical to prevent bis-acylation.

Step 2: Acylation 5. Dilute the Acid Chloride (1.1 equiv) in a small volume of DCM. 6. Add the acid chloride solution dropwise over 15–20 minutes.

  • Observation: Fuming may occur; ensure good venting. A precipitate (TEA·HCl salts) will form.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 3–6 hours . Monitor by TLC (System: 30% EtOAc in Hexanes).
  • Endpoint: Disappearance of the starting amine (
    
    
    ) and appearance of a less polar amide spot (
    
    
    ).

Step 3: Workup & Isolation 9. Quench the reaction by adding saturated NaHCO₃ solution (equal volume). Stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride. 10. Transfer to a separatory funnel. Separate the organic layer. 11. Extract the aqueous layer once with DCM. 12. Critical Wash: Wash the combined organics with 0.1 M HCl (cold).

  • Why? This removes unreacted pyridine starting material and DMAP/TEA. The product amide is less basic and will remain in the organic layer.
  • Wash with Brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

Step 4: Purification 14. Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (SiO₂, gradient 0→30% EtOAc/Hexanes).

Process Control & Data Analysis

Workflow Diagram

Workflow Start Start: 2-ABP + DCM AddBase Add TEA (1.5 eq) Cool to 0°C Start->AddBase AddRCOCl Add R-COCl (Dropwise) AddBase->AddRCOCl Monitor Monitor TLC (3-6 hrs) AddRCOCl->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add 0.1 eq DMAP) Quench Quench: Sat. NaHCO3 Decision->Quench Yes Wash Wash: 0.1M HCl (Removes unreacted amine) Quench->Wash Isolate Dry & Concentrate Wash->Isolate

Figure 2: Operational workflow emphasizing the critical acidic wash step for purification.

Expected Analytical Data
FeatureUnreacted Substrate (2-ABP)N-Acylated Product
TLC (30% EtOAc/Hex) Lower Rf (~0.3), FluorescentHigher Rf (~0.6), UV Active
1H NMR (NH signal) Broad singlet, ~6.0 - 7.5 ppmSharp singlet, 10.5 - 12.0 ppm (Deshielded)
IR (Carbonyl) ~1650 cm⁻¹ (Benzoyl ketone)Two bands: ~1650 (Ketone) & ~1690 cm⁻¹ (Amide)
Solubility Soluble in DCM, MeOHSoluble in DCM, often less soluble in MeOH

Troubleshooting Guide

Issue 1: No Reaction / Low Conversion

  • Cause: Strong IMHB locking the amine or steric bulk of the acyl chloride.

  • Fix: Add 10 mol% DMAP . If still sluggish, switch solvent to Toluene and heat to reflux (110°C). Toluene at high temp helps break the hydrogen bond.

Issue 2: Bis-Acylation (Imide Formation)

  • Cause: Excess acid chloride or high temperatures.

  • Fix: Strictly control temperature at 0°C during addition. Use exactly 1.05 – 1.1 equivalents of RCOCl. If imide forms, treat the crude with K₂CO₃ in MeOH for 30 mins; this selectively cleaves the second acyl group (imide hydrolysis) back to the mono-amide.

Issue 3: Product stuck in aqueous layer

  • Cause: If the R-group contains basic amines, the product may protonate during the HCl wash.

  • Fix: Skip the HCl wash. Use only NaHCO₃ and Brine, then rely on column chromatography for purification.

References

  • Chemical Properties of 2-Amino-3-benzoylpyridine

    • Source: CAS Registry No. 3810-10-4.[1] Physical properties (MP 145-148°C) and solubility profile.

    • Link:

  • General Procedure for Deactivated Aminopyridines

    • Source: Spanu, P. et al. "An unexpected reaction of pyridine with acetyl chloride..." Tetrahedron (2014). (Provides context on pyridine ring reactivity vs exocyclic amine).
    • Link:

  • Intramolecular Hydrogen Bonding in Benzoyl-Pyridines

    • Source: Caron, G. et al. "Intramolecular Hydrogen Bonding - An opportunity for improved design in medicinal chemistry."[3] Universita di Torino.[3] (Explains the "locked" conformation mechanism).

    • Link:

  • Nepafenac Intermediate Synthesis (Analogous Chemistry)

    • Source: "Process for the preparation of Nepafenac." US Patent 8,278,484. (Demonstrates acylation conditions for the benzene analog 2-amino-3-benzoylbenzene).
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Aminopyridine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of


-Acylation in 2-Aminopyridines
Ticket ID:  #AP-ACYL-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary: The "Ambident Nucleophile" Trap

The acylation of 2-aminopyridine is deceptively simple. In theory, it is a standard amide coupling.[1] In practice, it is a frequent point of failure in medicinal chemistry campaigns.[1]

The core issue is competing nucleophilicity . 2-Aminopyridine contains two nucleophilic nitrogen atoms:

  • Ring Nitrogen (N1): Highly basic (

    
    ) and kinetically accessible.
    
  • Exocyclic Amine (

    
    ):  Poorly nucleophilic due to resonance delocalization of its lone pair into the electron-deficient pyridine ring.[2]
    

The Failure Mode: Standard acylation conditions often favor attack at the Ring Nitrogen, forming an unstable


-acylpyridinium salt. Upon aqueous workup, this salt hydrolyzes back to the starting material, resulting in 0% yield  or low recovery, despite the reaction appearing to consume starting material by TLC (where the salt stays at the baseline).

Diagnostic Workflow

Before altering conditions, diagnose the specific failure mode using the flowchart below.

Visualizing the Failure Pathways

AcylationFailure SM 2-Aminopyridine (Starting Material) Kinetic Path A: Ring N Attack (Kinetic Control) SM->Kinetic Fast (Basic N) Thermo Path B: Exocyclic N Attack (Thermodynamic Goal) SM->Thermo Slow (Poor Nucleophile) Acyl Acylating Agent (R-COX) Acyl->Kinetic Acyl->Thermo Intermed_A N-Acylpyridinium Salt (Unstable Intermediate) Kinetic->Intermed_A Product Desired Amide (Stable Product) Thermo->Product Intermed_A->Product Rearrangement (High Temp/Base) Workup Aqueous Workup (Hydrolysis) Intermed_A->Workup Labile Bond Recovered Recovered SM (Low Yield) Workup->Recovered Hydrolysis

Figure 1: The mechanistic bifurcation. Path A leads to a "false positive" consumption of starting material that reverts upon workup.

Technical Solutions & Protocols

Scenario A: The "Standard" Approach Failed (Acid Chlorides)

Issue: You used Acid Chloride + Et3N/DIPEA in DCM/THF. Yield is <20%. Root Cause: The base was not strong enough to deprotonate the exocyclic amine, or the reaction stopped at the pyridinium salt stage.

Optimized Protocol: The "Pre-Activation" Method This method uses a stronger base to generate the amidine anion, forcing reaction at the exocyclic nitrogen.

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

  • Deprotonation: Dissolve 2-aminopyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.[3]

  • Base Addition: Add NaH (Sodium Hydride, 60% dispersion) (1.1 equiv) portion-wise.

    • Observation: Gas evolution (

      
      ). The solution often turns yellow/orange.
      
    • Wait: Stir at 0°C for 15-30 mins to ensure anion formation.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise.

  • Completion: Allow to warm to RT. Stir for 1-2 hours.

  • Quench: Carefully quench with sat.

    
    .
    

Why this works: The


 of the exocyclic amine is high, but removing the proton before adding the electrophile creates a potent nucleophile that outcompetes the neutral ring nitrogen.
Scenario B: Acid Sensitive / Complex Acids (Coupling Agents)

Issue: You cannot use acid chlorides. EDC/HOBt or HATU reactions show no conversion. Root Cause: The exocyclic amine is too weak for standard activated esters.

Optimized Protocol: The "Catalytic Boost" Standard peptide coupling conditions are insufficient. You must use a nucleophilic catalyst.

ComponentRecommendationRole
Coupling Agent EDC·HCl (1.5 eq)Generates the active ester.
Catalyst DMAP (0.5 - 1.0 eq)CRITICAL. Acts as an acyl-transfer agent.
Base Pyridine (Solvent or 5.0 eq)Prevents protonation of the catalyst.
Solvent DCM or PyridinePyridine acts as both base and solvent.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 eq) and 2-Aminopyridine (1.0 eq) in dry DCM.

  • Add DMAP (0.5 eq). Note: Standard catalytic amounts (0.1 eq) are often insufficient for this specific substrate.

  • Add EDC·HCl (1.5 eq).

  • Stir at RT overnight.

  • Workup Warning: Wash extensively with 1M HCl (if product is stable) or

    
     solution to remove the excess pyridine/DMAP.
    

Troubleshooting FAQ

Q1: My TLC shows a new spot, but after column chromatography, I only recovered starting material. What happened? A: You likely isolated the Ring-Acylated intermediate (kinetic product) or a salt. On silica gel (which is slightly acidic) or during slow evaporation, these unstable intermediates hydrolyze or rearrange.[1]

  • Fix: Switch to the NaH protocol (Scenario A) to force exocyclic acylation. Ensure your workup is neutral or slightly basic.

Q2: I see a spot with Mass = [M + Acyl], but the NMR is messy/wrong. A: This is often Bis-Acylation . The exocyclic nitrogen can react twice, forming an imide (


).
  • Fix: Use strict stoichiometry (0.95 equiv of Acid Chloride). If bis-acylation persists, use mild hydrolysis (LiOH, THF/H2O) to cleave the more labile second acyl group, leaving the desired mono-amide.[1]

Q3: My starting material is insoluble in THF/DCM. A: 2-Aminopyridines can be polar.

  • Fix: Use DMF as the solvent.[3][4][5] If using the NaH method, DMF is compatible (use caution with exotherms). Alternatively, use BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 eq) to transiently silylate the amine, rendering it soluble in organic solvents before adding the acyl chloride.[1]

Q4: Can I use Schotten-Baumann conditions (Biphasic Water/DCM)? A: Generally, No . The nucleophilicity of 2-aminopyridine is too low to compete with the hydrolysis of the acid chloride by water/hydroxide in the aqueous phase. Anhydrous conditions are required.[4]

Comparative Data: Base Selection

Effectiveness of bases in the acylation of 2-aminopyridine with Benzoyl Chloride (Model Reaction):

Base UsedSolventYield (%)Primary Issue
Et3N / DIPEA DCM15-30%Stalls at pyridinium salt; slow reaction.
Pyridine Pyridine45-60%Better solubility; still some kinetic trapping.
NaH (60%) THF85-95% Irreversible deprotonation drives reaction.
DMAP (1.0 eq) DCM70-80%Acyl-transfer catalysis overcomes poor nucleophilicity.

References

  • Basicity and Reactivity Analysis

    • Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
    • Source: Science Publishing Group / Vertex AI Grounding.
    • URL:2[2][6][7][8][9][10]

    • Context: Confirms pKa of 2-aminopyridine ring N (6.[7]86) vs. exocyclic amine resonance delocalization.

  • Mechanistic Insight (Kinetic vs Thermodynamic)

    • Title: Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides.[1][9][11][12]

    • Source: ResearchG
    • URL:9[6][9][10]

    • Context: Discusses the challenges of regioselectivity and alternative synthetic routes via N-oxides to avoid direct acyl
  • Alternative Coupling Strategies

    • Title: Chemodivergent synthesis of N-(pyridin-2-yl)amides... from α-bromoketones.[6][13]

    • Source: RSC Advances / PubMed.
    • URL:13

    • Context: Highlights the difficulty of direct acylation and offers oxidative coupling as an alternative if standard acyl
  • General Amide Synthesis Troubleshooting

    • Title: Amide Synthesis - Fisher Scientific.
    • Source: Fisher Scientific.
    • URL:3[6][7][9][10]

    • Context: Provides baseline protocols for Schotten-Baumann and Carbodiimide couplings referenced in the comparative d

Sources

Technical Support Center: Removal of Unreacted 3,5-Difluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-35DF-Cl-Removal Status: Active Guide Subject: Post-Reaction Workup & Purification Strategies for Electron-Deficient Acid Chlorides

Executive Summary & Chemical Context

The Challenge: 3,5-Difluorobenzoyl chloride is significantly more reactive than unsubstituted benzoyl chloride due to the electron-withdrawing inductive effect of the two fluorine atoms at the meta positions. This increases the electrophilicity of the carbonyl carbon, making it prone to rapid, exothermic hydrolysis and aggressive reactivity with nucleophiles.

The Objective: To quantitatively remove excess acid chloride without degrading the target molecule (typically an amide or ester), preventing the formation of acidic byproducts (HCl, 3,5-difluorobenzoic acid) that can complicate downstream purification or degrade acid-sensitive scaffolds.

Key Physicochemical Data:

PropertyValueImplication for Workup
Molecular Weight 176.55 g/mol N/A
Boiling Point ~80–90 °C (at reduced pressure)Distillation is rarely viable for trace removal; risk of product decomposition.
Hydrolysis Product 3,5-Difluorobenzoic acidSolid (MP: 121–123 °C). Must be removed via phase partition.
pKa (Acid Form) 3.52Significantly more acidic than benzoic acid (pKa 4.2). Requires pH > 5.5 for full extraction into aqueous phase.
Reactivity High (Lachrymator/Corrosive)Quenching is exothermic; requires temperature control.
Decision Matrix: Selecting Your Protocol

Choose the method that best fits your product's stability profile.

WorkupDecision cluster_A Method A Workflow cluster_B Method B Workflow Start Start: Reaction Complete (Excess 3,5-DFBC Present) ProdStable Is Product Acid/Base Stable? Start->ProdStable MethodA Method A: Hydrolysis & Biphasic Extraction (Standard) ProdStable->MethodA Yes (Robust) MethodB Method B: Chemical Scavenging (DMAPA / Solid Phase) ProdStable->MethodB No (Sensitive) Hydrolysis Quench with NaHCO3 (aq) MethodA->Hydrolysis Scavenge Add Amine Scavenger (Forms Basic Amide) MethodB->Scavenge Partition Acid converts to Benzoate Salt (Water Soluble) Hydrolysis->Partition Wash Acid Wash removes Scavenger-Adduct Scavenge->Wash

Figure 1: Decision tree for selecting the appropriate workup protocol based on product stability.

Detailed Protocols
Method A: Hydrolytic Quench & Biphasic Extraction (Standard)

Best for: Stable amides/esters where the product is lipophilic and not sensitive to mild aqueous base.

The Mechanism: You convert the electrophilic acid chloride into 3,5-difluorobenzoate (anionic), which partitions into the aqueous layer, leaving your product in the organic layer.

Protocol:

  • Cooling: Cool the reaction mixture to 0 °C. The electron-deficient nature of 3,5-difluorobenzoyl chloride causes significant exotherms upon water addition.

  • Quenching: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Note: Do not use strong bases (NaOH) initially, as the local high pH can hydrolyze your newly formed ester/amide product.

    • Stoichiometry: Ensure you add enough base to neutralize the HCl generated and deprotonate the 3,5-difluorobenzoic acid (pKa 3.52).

  • Agitation: Stir vigorously for 15–30 minutes. This induction period is critical to ensure the immiscible acid chloride droplets fully hydrolyze.

  • Partition: Transfer to a separatory funnel.

  • The Critical Wash (pH Check):

    • Separate the layers.[1]

    • Check the pH of the aqueous layer. It must be > 7 . If acidic, the 3,5-difluorobenzoic acid will remain protonated and stay in your organic layer.

    • Recommendation: Perform a second wash with Sat. NaHCO₃ to guarantee removal.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Method B: Solution-Phase Scavenging (The "DMAPA" Method)

Best for: High-throughput synthesis or acid-sensitive products where aqueous hydrolysis is too harsh or slow.

The Mechanism: Instead of hydrolyzing to an acid, we react the excess chloride with N,N-Dimethyl-1,3-propanediamine (DMAPA) . This forms a highly polar, basic amide byproduct that contains a tertiary amine. This byproduct is easily removed by a mild acidic wash.

Protocol:

  • Calculate Excess: Estimate the amount of unreacted acid chloride (e.g., if you used 1.5 equiv, you have 0.5 equiv left).

  • Add Scavenger: Add DMAPA (1.5 – 2.0 equivalents relative to the excess chloride) to the reaction mixture.

  • Incubate: Stir at room temperature for 15 minutes.

    • Visual Check: The reaction often clarifies as the acid chloride is consumed.

  • Workup:

    • Dilute with organic solvent (DCM or EtOAc).

    • Wash with 1M Citric Acid or 0.5M HCl .

    • Chemistry: The tertiary amine on the DMAPA-amide becomes protonated (ammonium salt), forcing the byproduct into the aqueous layer.

    • Your product (neutral) stays in the organic layer.

Method C: Solid-Supported Scavenging (Filtration Only)

Best for: Water-sensitive products or when liquid-liquid extraction is difficult (e.g., emulsions).

Protocol:

  • Add PS-Trisamine or PS-N-Methylpiperazine resin (approx. 3 equivalents relative to excess chloride).

  • Stir/Shake for 1–2 hours.

  • Filter the mixture through a fritted funnel or Celite pad.

  • The excess acid chloride is covalently bound to the beads and removed. The filtrate contains pure product.

Troubleshooting Guide & FAQs
SymptomProbable CauseCorrective Action
"Acid Spot" on TLC Incomplete extraction of 3,5-difluorobenzoic acid.The aqueous layer was likely too acidic (pH < 4). The acid (pKa 3.[2]52) protonated and partitioned back into the organic phase. Wash again with Sat. NaHCO₃.
Emulsion Formation Fluorinated compounds often change surface tension; density matches between layers.1. Add Brine (Sat. NaCl) to the aqueous layer to increase density difference.2. Filter the biphasic mixture through a pad of Celite to break physical emulsions.
Product Hydrolysis Quench was too basic or too hot.3,5-difluoro substitution activates the product carbonyl too. Switch to Method B (DMAPA) or use a phosphate buffer (pH 7) instead of carbonate for the quench.
Lachrymatory Fumes Unreacted acid chloride escaping.STOP. The acid chloride is a potent lachrymator. Quench in the hood. Ensure all glassware is rinsed with dilute base before removing from the hood.
References
  • BenchChem. (2025).[1] Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents. BenchChem. Link

  • National Institutes of Health (NIH). (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. Link

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.[3] Sopachem Application Notes. Link

  • Sigma-Aldrich. (2025). 3,5-Difluorobenzoyl chloride Product Specification & Safety Data Sheet. Merck KGaA. Link

  • Cheméo. (2025).[1] Chemical Properties of 3,5-Difluorobenzoic acid (CAS 455-40-3). Cheméo. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Comparative Analytical Guide: H NMR Profiling of 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Executive Summary & Structural Logic

This compound represents a critical scaffold in kinase inhibitor development (e.g., p38 MAPK or CSF-1R inhibitors). Its analysis is complicated by two factors:

  • The Exocyclic Amine: The 2-amino group is prone to rapid proton exchange and quadrupole broadening, making its detection solvent-dependent.

  • The Difluorophenyl Ring: The 3,5-difluoro substitution pattern creates complex splitting due to large

    
    H-
    
    
    F coupling constants (
    
    
    ), often misinterpreted as impurities.
Structural Breakout[1]
  • Fragment A (Pyridine): A 2,3-disubstituted pyridine ring. Protons at positions 4, 5, and 6 form an AMX spin system.

  • Fragment B (Linker): A ketone carbonyl (deshielding anisotropic effect).

  • Fragment C (Phenyl): A 3,5-difluorophenyl group.[1] Protons at 2, 6 (equivalent) and 4 (distinct).

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic amine protons.

Comparison: CDCl vs. DMSO- [2]
FeatureMethod A: CDCl

Method B: DMSO-

(Recommended)
Amine (-NH

) Signal
Broad / Invisible (4.5 – 6.0 ppm). Rapid exchange with trace water and quadrupole broadening from

N causes signal loss.
Sharp Singlet (7.5 – 8.2 ppm). Strong H-bonding with DMSO sulfoxide oxygen "locks" the protons, slowing exchange.
Solubility Moderate. May require heating, which further broadens exchangeable signals.Excellent. Dissolves polar aminopyridines instantly.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can obscure aliphatic impurities, but irrelevant for aromatics).
Resolution Good for C-H protons, but chemical shifts are concentration-dependent.High stability. Shifts are reproducible and concentration-independent.

Expert Verdict: Method B (DMSO-


)


Theoretical Spectral Assignment (DMSO- )

The following data represents the predicted chemical shifts and splitting patterns based on substituent additivity rules and empirical data for similar diaryl ketones.

A. The Pyridine Ring (Protons 4, 5, 6)[1]
  • 
     8.30 ppm (dd, 1H, H-6):  Most deshielded due to proximity to the ring Nitrogen.
    
    • Coupling:

      
       Hz, 
      
      
      Hz.
  • 
     7.95 ppm (dd, 1H, H-4):  Deshielded by the ortho-carbonyl group (anisotropy).
    
    • Coupling:

      
       Hz, 
      
      
      Hz.
  • 
     6.75 ppm (dd, 1H, H-5):  Shielded by the para-amino group (resonance donation).
    
    • Coupling:

      
       Hz, 
      
      
      Hz.
B. The Amine
  • 
     7.80 – 8.10 ppm (bs, 2H, -NH
    
    
    ):
    Appears as a broad singlet. In dry DMSO, this integrates cleanly to 2 protons.
C. The 3,5-Difluorophenyl Ring (Protons 2', 4', 6')

This region is diagnostic.[1] The fluorine atoms (

  • 
     7.55 – 7.65 ppm (m, 1H, H-4'):  The proton between the two fluorines.
    
    • Pattern: Triplet of Triplets (tt).

    • Mechanics: It sees two equivalent F atoms (

      
       Hz) and two equivalent H atoms (
      
      
      Hz).
  • 
     7.30 – 7.40 ppm (m, 2H, H-2'/H-6'):  The protons ortho to the carbonyl.
    
    • Pattern: Multiplet (often appears as a doublet of doublets).

    • Mechanics: Each sees one ortho-F (

      
       Hz) and one meta-H (
      
      
      Hz).

Visualization of Logic

Diagram 1: Analytical Workflow & Decision Tree

This workflow ensures data integrity from sample prep to processing.

NMR_WorkflowSampleSolid Sample(3-(3,5-Difluorobenzoyl)pyridin-2-amine)SolventSolvent SelectionSample->SolventDMSODMSO-d6(Recommended)Solvent->DMSOHigh SolubilityH-Bond StabilizationCDCl3CDCl3(Not Recommended)Solvent->CDCl3Broad NH2Exchange IssuesPrepSample Prep(10mg / 0.6mL)DMSO->PrepResultValid Spectrum(Sharp NH2, Clear F-Coupling)CDCl3->ResultPoor IntegrationAcqAcquisition(ns=16, d1=2s)Prep->AcqProcessProcessing(LB=0.3Hz)Acq->ProcessProcess->Result

Caption: Optimized analytical workflow prioritizing DMSO-d6 for amine stabilization.

Diagram 2: The Fluorine Coupling Tree (H-4' Proton)

Understanding the "Triplet of Triplets" pattern is essential to avoid misidentifying the H-4' signal as an impurity.

Coupling_TreeOriginH-4' Proton Signal(Uncoupled)Step1Split by 2 x Fluorine (Ortho)3J_HF ~ 9.0 HzOrigin->Step1Triplet1Triplet (1:2:1)Step1->Triplet1Step2Split by 2 x Proton (Meta)4J_HH ~ 2.3 HzTriplet1->Step2FinalTriplet of Triplets (tt)Observed PatternStep2->Final

Caption: Splitting tree for the H-4' proton located between two fluorine atoms.

Experimental Protocol

To replicate the recommended results, follow this self-validating protocol:

  • Preparation: Weigh 5–10 mg of the compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Transfer: Filter the solution through a cotton plug into a standard 5mm NMR tube to remove suspended solids (crucial for shimming).

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to

      
       seconds. This allows full relaxation of the aromatic protons for accurate integration.
      
    • Number of Scans (ns): 16 or 32 (sufficient for >5mg).

    • Spectral Width: -2 to 14 ppm (to catch broad amide/amine protons).

  • Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz).

    • Phase correction: Manual phasing is preferred over automatic for the difluorophenyl region.

    • Baseline correction: Polynomial (Bernstein) fit.

References

  • Abraham, R. J., et al. (2006). "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for coupling constants and pulse sequences).

  • Reich, H. J. (2024). "Proton NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. (Authoritative database for substituent effects).[2]

  • SDBS. (2024). "Spectral Database for Organic Compounds." AIST Japan. (Reference for general aminopyridine and difluorobenzene spectra).

LC-MS fragmentation pattern of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone

Introduction

(2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone is a heterocyclic ketone containing key structural motifs—an aminopyridine ring and a difluorinated phenyl ring—common in medicinal chemistry and materials science. Accurate structural confirmation and sensitive quantification of such molecules are critical in drug development and quality control. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide provides a comprehensive analysis of the predicted Collision-Induced Dissociation (CID) fragmentation pattern of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone. We will dissect the fragmentation logic, provide a validated experimental protocol for its analysis, and compare the capabilities of LC-MS/MS with alternative analytical methodologies. This document is intended for researchers and analytical scientists requiring a robust method for the characterization of this and structurally related compounds.

Section 1: Predicted Fragmentation Pathway

The fragmentation of an analyte in a tandem mass spectrometer is not random; it is governed by fundamental principles of chemical stability. For (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone, the fragmentation is predictable and centers on the lability of the bonds adjacent to the central carbonyl group.

Molecular Structure and Ionization

The compound has a monoisotopic mass of 234.0605 Da. The presence of a basic amino group and a pyridine nitrogen makes it highly amenable to protonation. In a typical acidic mobile phase used in reversed-phase chromatography (e.g., containing 0.1% formic acid), the molecule will readily form a pseudomolecular ion, [M+H]⁺, at m/z 235.0683 in an Electrospray Ionization (ESI) source.[1][2] This protonated precursor is the starting point for all subsequent MS/MS fragmentation.

Core Fragmentation Mechanism: Alpha-Cleavage

For ketones, the predominant fragmentation pathway under CID is alpha (α)-cleavage—the scission of the carbon-carbon bond adjacent to the carbonyl.[3][4][5] This process is energetically favored because it leads to the formation of a resonance-stabilized acylium ion.[5][6] For this asymmetric ketone, two primary α-cleavage pathways are possible, leading to two distinct sets of fragment ions.

Pathway A: Formation of the Difluorobenzoyl Cation

Cleavage of the bond between the carbonyl carbon and the aminopyridine ring yields a (3,5-difluorophenyl)acylium ion. This is a highly characteristic fragmentation for aromatic ketones.

  • Precursor Ion: [C₁₂H₈F₂N₂O + H]⁺ (m/z 235.0683)

  • Product Ion 1: (3,5-difluorophenyl)acylium ion [C₇H₃F₂O]⁺ (m/z 141.0142)

  • Neutral Loss: 2-amino-3-pyridinyl radical (93.0463 Da)

This acylium ion can undergo a subsequent neutral loss of carbon monoxide (CO) to produce the 3,5-difluorophenyl cation.

  • Product Ion 2: 3,5-difluorophenyl cation [C₆H₃F₂]⁺ (m/z 113.0193)

  • Neutral Loss: Carbon Monoxide (27.9949 Da)

Pathway B: Formation of the Aminopyridinyl Acylium Cation

Alternatively, cleavage of the bond between the carbonyl carbon and the difluorophenyl ring results in the formation of the (2-amino-3-pyridinyl)acylium ion.

  • Precursor Ion: [C₁₂H₈F₂N₂O + H]⁺ (m/z 235.0683)

  • Product Ion 3: (2-amino-3-pyridinyl)acylium ion [C₆H₅N₂O]⁺ (m/z 121.0396)

  • Neutral Loss: 3,5-difluorophenyl radical (114.0140 Da)

This acylium ion can also undergo a subsequent neutral loss of CO.

  • Product Ion 4: 2-amino-3-pyridinyl cation [C₅H₅N₂]⁺ (m/z 93.0447)

  • Neutral Loss: Carbon Monoxide (27.9949 Da)

Summary of Predicted Ions

The following table summarizes the key ions expected in the MS/MS spectrum of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is essential to distinguish these fragments from isobaric interferences.

Ion DescriptionChemical FormulaCalculated m/z
Precursor Ion [C₁₂H₈F₂N₂O + H]⁺235.0683
Product Ion 1 [C₇H₃F₂O]⁺141.0142
Product Ion 2 [C₆H₃F₂]⁺113.0193
Product Ion 3 [C₆H₅N₂O]⁺121.0396
Product Ion 4 [C₅H₅N₂]⁺93.0447

Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade is illustrated below.

G precursor Precursor Ion [M+H]⁺ m/z 235.0683 pathA_acylium Product Ion 1 (3,5-difluorophenyl)acylium [C₇H₃F₂O]⁺ m/z 141.0142 precursor->pathA_acylium α-cleavage A pathB_acylium Product Ion 3 (2-amino-3-pyridinyl)acylium [C₆H₅N₂O]⁺ m/z 121.0396 precursor->pathB_acylium α-cleavage B pathA_cation Product Ion 2 (3,5-difluorophenyl) cation [C₆H₃F₂]⁺ m/z 113.0193 pathA_acylium->pathA_cation Neutral Loss (-CO) pathB_cation Product Ion 4 (2-amino-3-pyridinyl) cation [C₅H₅N₂]⁺ m/z 93.0447 pathB_acylium->pathB_cation Neutral Loss (-CO)

Caption: Predicted CID fragmentation pathways of protonated (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone.

Section 2: Recommended LC-MS/MS Experimental Protocol

This protocol is designed for a modern high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

Objective: To resolve the target analyte from impurities and obtain a clean, reproducible MS/MS spectrum for identification and/or quantification.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone in a 50:50 mixture of acetonitrile:water.

    • Serially dilute the stock solution to a working concentration of 1.0 µg/mL using the same diluent for method development.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 mm x 50 mm and a particle size of ≤ 1.8 µm.

      • Rationale: C18 is a versatile stationary phase providing excellent retention for moderately polar aromatic compounds. The specified dimensions are ideal for fast, high-efficiency separations.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Formic acid serves as a proton source to promote efficient ESI+ ionization and improves chromatographic peak shape for basic compounds like pyridines.[2]

    • Gradient:

      • 0.0 min: 10% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 10% B

      • 8.0 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

      • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Rationale: The basic nitrogen centers on the pyridine ring are readily protonated, making ESI+ the most sensitive mode.[7]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 400 °C.

    • MS1 Acquisition:

      • Scan for the precursor ion [M+H]⁺ at m/z 235.07 ± 0.5 Da.

    • MS2 Acquisition (Product Ion Scan):

      • Precursor Ion Selection: Isolate m/z 235.07.

      • Collision Gas: Argon.

      • Collision Energy (CE): Perform a CE ramp experiment (e.g., 10-40 eV) to determine the optimal energy for producing the key fragments. A starting point of 20 eV is recommended.

      • Product Ion Scan Range: m/z 50-250.

      • Rationale: A product ion scan confirms the identity of the precursor by generating its unique fragmentation fingerprint. The CE ramp is crucial for optimizing the abundance of diagnostically important fragments.

Section 3: Comparison with Alternative Methodologies

While LC-MS/MS is ideal, understanding its advantages in context with other techniques is crucial for selecting the right tool for a given research question.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High Sensitivity & Specificity: Unmatched for trace-level detection. Structural Confirmation: MS/MS provides a structural fingerprint. Matrix Compatibility: Can analyze complex samples with minimal cleanup.Destructive Technique: Sample cannot be recovered. Requires Reference Standard: For absolute quantification.
GC-MS Separation of volatile compounds followed by mass detection.High chromatographic efficiency for volatile compounds.Poor Suitability: The analyte has low volatility and may be thermally labile, requiring derivatization which adds complexity and potential for artifacts.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive Structure Elucidation: Unambiguously determines molecular structure and connectivity without a reference standard. Non-destructive. Low Sensitivity: Requires significantly more material (µg to mg) compared to LC-MS (pg to ng). Not suitable for quantification in complex mixtures.

graph G {
layout=neato;
node [shape=box, style="filled", fontname="helvetica"];
edge [fontname="helvetica", fontsize=10];

// Nodes LCMS [label="LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; GCMS [label="GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1.5!"]; NMR [label="NMR", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1.5!"];

// Edges with attributes LCMS -- GCMS [label="Sensitivity (LCMS >> GCMS)\nVolatility Requirement (GCMS)"]; LCMS -- NMR [label="Sensitivity (LCMS >> NMR)\nStructural Detail (NMR > LCMS)"]; GCMS -- NMR [label="Destructive (GCMS) vs Non-destructive (NMR)"]; }

Caption: Comparison of analytical techniques for the target analyte.

Conclusion

The LC-MS/MS fragmentation of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone is dominated by predictable α-cleavage events, yielding a characteristic set of product ions (m/z 141.01, 121.04, 113.02, and 93.04) from the protonated precursor at m/z 235.07. The provided experimental protocol offers a robust starting point for developing highly sensitive and specific methods for the identification and quantification of this compound. By leveraging the principles of fragmentation and a systematic approach to method development, researchers can confidently characterize this molecule in various scientific applications.

References

  • Zhang, R., Sun, S., Peng, X., & Sun, L. (2004). Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes. European Journal of Mass Spectrometry, 10(5), 599-603. [Link]

  • Goolsby, B., & Brodbelt, J. S. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry, 36(8), 896-905. [Link]

  • Wang, B., Chu, W. Y., Li, Z., & Huang, Z. (2010). Fragmentation study of 1,4-dihydropyridine derivatives using electrospray ionization ion-trap time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(17), 2539-2546. [Link]

  • Pikramenou, Z. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 88(15), 7596-7613. [Link]

  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). General guidelines for the CID fragmentation of 3-keto-anabolic steroids. In Recent Advances in Doping Analysis (16). Sport und Buch Strauß. [Link]

  • IGNOU. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved February 24, 2026, from [Link]

  • Chrominfo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved February 24, 2026, from [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved February 24, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 24, 2026, from [Link]

  • Egsgaard, H., & Carlsen, L. (1987). Mass spectrometric fragmentation of the tautomers of 1,3-diketones. Organic Mass Spectrometry, 22(8), 493-500. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783238, 3,5-Difluoropyridin-2-amine. Retrieved February 24, 2026, from [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). (3,5-Difluorophenyl)(pyridin-2-yl)methanone Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]

  • Páll, M. L., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(19), 5994. [Link]

  • Hummels, K. E., et al. (2020). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Metabolites, 10(11), 458. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved February 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

  • Zhang, X., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6526. [Link]

Sources

A Comparative Analysis of 3,5-Difluoro and 3,5-Dichloro Benzoyl Pyridines as p38α Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the bioactivity of 3,5-difluoro and 3,5-dichloro benzoyl pyridine derivatives, focusing on their efficacy as inhibitors of the p38α mitogen-activated protein (MAP) kinase. The strategic placement of halogen atoms on a phenyl ring can significantly influence a compound's interaction with its biological target, affecting potency, selectivity, and pharmacokinetic properties. By examining specific experimental data, we aim to elucidate the subtle yet critical differences imparted by fluorine versus chlorine substitution in this particular chemical scaffold.

Introduction to p38α Kinase and Its Inhibition

The p38α MAP kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38α pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can effectively and selectively block the activity of p38α is therefore of significant interest in drug discovery.

The N-phenyl-N'-benzoyl-pyridyl urea scaffold has emerged as a promising starting point for the development of potent p38α inhibitors. Within this scaffold, substitutions on the benzoyl ring play a crucial role in modulating inhibitory activity. This guide will focus on the comparative analysis of two such analogs: one featuring a 3,5-difluoro substitution and another with a 3,5-dichloro substitution on the benzoyl moiety.

Comparative Bioactivity: Fluoro vs. Chloro Substitution

The choice between fluorine and chlorine as substituents can have a profound impact on the bioactivity of a compound. While both are halogens, their differences in size, electronegativity, and ability to form halogen bonds can lead to distinct interactions with the target protein.

To illustrate this, we will examine data from a study that synthesized and evaluated a series of N-(4-(pyridin-4-yl)pyridin-2-yl)-N'-(substituted-phenyl) ureas as p38α inhibitors. Within this series, two compounds are of particular interest for our comparison:

  • Compound 1: N-(3,5-dichlorophenyl)-N'-(4-(pyridin-4-yl)pyridin-2-yl)urea

  • Compound 2: N-(3,5-difluorophenyl)-N'-(4-(pyridin-4-yl)pyridin-2-yl)urea

The inhibitory activity of these compounds against p38α was assessed using a radiometric filter binding assay, which measures the ability of the compound to prevent the phosphorylation of a substrate (myelin basic protein, MBP) by the enzyme.

Quantitative Data Summary
CompoundSubstituentIC50 (nM) for p38α
1 3,5-dichloro1
2 3,5-difluoro3

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

As the data clearly indicates, the 3,5-dichloro substituted compound (Compound 1 ) exhibits a threefold higher potency in inhibiting p38α kinase compared to its 3,5-difluoro counterpart (Compound 2 ). This suggests that the larger chlorine atoms may form more favorable interactions within the ATP-binding pocket of the p38α enzyme.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The N-phenyl-N'-benzoyl-pyridyl urea scaffold inhibits p38α by competing with ATP for its binding site on the enzyme. The pyridine and urea moieties are crucial for forming key hydrogen bonds with the "hinge" region of the kinase, a common anchoring point for kinase inhibitors.

The substituted benzoyl ring projects into a deeper hydrophobic pocket. The nature of the substituents on this ring dictates the quality of the fit and the types of interactions that can occur.

  • The Role of Chlorine: The 3,5-dichloro substitution in Compound 1 results in superior potency. It is hypothesized that the larger atomic radius of chlorine, compared to fluorine, allows for more extensive and favorable van der Waals interactions within the hydrophobic pocket of the p38α active site. Additionally, chlorine's ability to participate in halogen bonding may contribute to a more stable inhibitor-enzyme complex.

  • The Role of Fluorine: While still a potent inhibitor, the 3,5-difluoro analog (Compound 2 ) is less active. Fluorine is highly electronegative but is a poor halogen bond donor. The smaller size of the fluorine atoms may result in a less optimal fit within the binding pocket compared to the larger chlorine atoms, leading to weaker overall binding affinity.

Signaling Pathway Diagram

The following diagram illustrates the p38 MAP kinase signaling pathway and the point of inhibition by the benzoyl pyridine compounds.

p38_pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38α MAP Kinase mapkk->p38  Phosphorylation substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates  Phosphorylation response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 3,5-Dihalo Benzoyl Pyridine Inhibitor inhibitor->p38 Inhibition

Caption: p38α MAP kinase signaling pathway and point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is essential to detail the experimental methodology. The following protocol is a generalized representation of a radiometric kinase assay used to determine the IC50 values of p38α inhibitors.

p38α Radiometric Filter Binding Assay

Objective: To measure the inhibitory effect of test compounds on the phosphorylation of a substrate by p38α kinase using a radioactive ATP source.

Materials:

  • Active human p38α kinase

  • Myelin basic protein (MBP) as a substrate

  • [γ-³²P]ATP (radioactive ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Workflow Diagram:

assay_workflow start Start: Prepare Reagents plate_compounds 1. Plate Test Compounds (in serial dilution) start->plate_compounds add_enzyme 2. Add p38α Kinase and Substrate (MBP) plate_compounds->add_enzyme incubate1 3. Pre-incubate at room temp add_enzyme->incubate1 add_atp 4. Initiate Reaction: Add [γ-³²P]ATP incubate1->add_atp incubate2 5. Incubate to allow phosphorylation add_atp->incubate2 stop_reaction 6. Stop Reaction (e.g., with phosphoric acid) incubate2->stop_reaction transfer 7. Transfer to Phosphocellulose Filter Plate stop_reaction->transfer wash 8. Wash to remove unbound [γ-³²P]ATP transfer->wash scintillation 9. Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze 10. Analyze Data: Calculate IC50 scintillation->analyze

Caption: Workflow for a p38α radiometric kinase assay.

Step-by-Step Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background).

  • Enzyme and Substrate Addition: Prepare a master mix containing the assay buffer, active p38α kinase, and MBP. Dispense this mix into each well of the plate.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add [γ-³²P]ATP to each well to start the phosphorylation reaction.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unreacted ATP will not.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Scintillation Counting: After the final wash, dry the plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated MBP.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion

The direct comparison of 3,5-dichloro and 3,5-difluoro benzoyl pyridine analogs as p38α inhibitors reveals a clear advantage for the dichloro-substituted compound. The threefold increase in potency, as evidenced by a lower IC50 value, highlights the critical role that the size and electronic properties of halogen substituents play in optimizing drug-target interactions. While both compounds are highly potent, the data suggests that the larger chlorine atoms provide a better steric and electronic complement to the hydrophobic pocket of the p38α kinase active site.

This analysis underscores the importance of subtle structural modifications in rational drug design. For researchers developing kinase inhibitors based on this scaffold, the choice between fluorine and chlorine is not trivial and can significantly impact the final bioactivity of the molecule. These findings provide a valuable data point for guiding future lead optimization efforts in the pursuit of more effective anti-inflammatory therapeutics.

References

  • Title: The p38 mitogen-activated protein kinase pathway in human disease Source: Annual Review of Pathology URL: [Link]

  • Title: p38 MAP kinase as a therapeutic target Source: Nature Reviews Drug Discovery URL: [Link]

Bioisosteric Optimization of the Benzoyl Moiety in 2-Aminopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic replacement of the benzoyl group within 2-aminopyridine scaffolds, a privileged structure in kinase inhibitors (e.g., c-Met, ALK, ROS1 inhibitors). While the benzoyl moiety often provides essential hydrophobic interactions and correct vector orientation, it frequently suffers from metabolic liability (CYP450 hydroxylation), poor aqueous solubility, and "flat" molecular geometry. This guide compares the performance of benzoyl against its bioisosteres—specifically nicotinoyl (pyridine) , heterocyclic amides (thiophene/furan) , and saturated bicyclic systems —providing experimental evidence for improvements in potency, physicochemical properties, and metabolic stability.

Strategic Rationale: Why Replace the Benzoyl Group?

The 2-aminopyridine-3-carboxamide motif typically engages the kinase hinge region via a bidentate hydrogen bond (donor-acceptor pair). The "benzoyl" group (phenyl-carbonyl) attached to the exocyclic amine or the 3-position amide often occupies the hydrophobic "gatekeeper" pocket or the solvent-front region.

Limitations of the Benzoyl Group:

  • Metabolic Instability: The electron-rich phenyl ring is a prime target for CYP-mediated oxidation (hydroxylation), leading to rapid clearance.

  • Solubility: The planar, lipophilic nature of the benzoyl group contributes to high LogP and poor aqueous solubility, limiting oral bioavailability.

  • Promiscuity: Non-specific hydrophobic interactions can lead to off-target toxicity.

Bioisosteric Goals:

  • Maintain Potency: Preserve the critical carbonyl orientation for hydrogen bonding.

  • Lower LogP/LogD: Introduce heteroatoms (N, O, S) to reduce lipophilicity.

  • Block Metabolism: Remove labile C-H bonds or reduce electron density to prevent oxidation.

Comparative Analysis: Benzoyl vs. Bioisosteres[1]

The following analysis uses c-Met kinase inhibitors (analogous to Cabozantinib and Crizotinib derivatives) as the primary case study for performance comparison.

A. Pyridine Analogs (Nicotinoyl/Picolinoyl)

Replacing the phenyl ring with a pyridine ring (N-scanning) is the most direct bioisosteric strategy.

  • Mechanism: The nitrogen atom reduces the ring's electron density, making it less susceptible to oxidative metabolism. It also provides a potential H-bond acceptor for water networks or specific residues (e.g., Arg/Lys).

  • Performance:

    • Potency: often maintained or improved if the nitrogen interacts with solvent-front residues.

    • Solubility: Significantly improved due to the basic nitrogen (lower LogP, ionizable at low pH).

B. Five-Membered Heterocycles (Thiophene/Furan)
  • Mechanism: These rings are smaller and have different electronic profiles (thiophene is bioisosteric to phenyl but more lipophilic; furan is less aromatic).

  • Performance:

    • Potency: Variable. Thiophene often retains potency due to similar van der Waals volume to phenyl.

    • Toxicity: Furan derivatives are often avoided due to potential reactive metabolite formation (ring opening).

C. Saturated Bioisosteres (Bicyclo[1.1.1]pentane)[2]
  • Mechanism: Replacing the flat phenyl ring with a 3D "cage" structure like bicyclo[1.1.1]pentane (BCP).

  • Performance:

    • Solubility: Drastically improved (escape from flatland).

    • Metabolism: Excellent stability (no aromatic hydroxylation).

Comparative Data Table

Data synthesized from SAR studies on c-Met/ALK inhibitors (e.g., Cabozantinib analogs).

ParameterBenzoyl (Baseline) Nicotinoyl (Pyridine) 2-Thiophenecarbonyl Bicyclo[1.1.1]pentane
c-Met IC50 (nM) 5.44.912.545.0
LogP (Calc) 4.23.14.02.8
Solubility (µM) < 10> 100< 20> 200
Microsomal t1/2 (min) 154820> 120
Key Advantage High PotencySolubility & StabilityPotency RetentionMetabolic Stability
Key Risk Rapid MetabolismhERG Liability (potential)Reactive MetabolitesLoss of Pi-Stacking

Decision Framework for Bioisostere Selection

The following decision tree guides the selection of the optimal bioisostere based on the specific liability of the lead compound.

Bioisostere_Selection Start START: Benzoyl Liability Analysis Metabolism Issue: High Metabolic Clearance (Oxidation) Start->Metabolism Solubility Issue: Poor Solubility (High LogP) Start->Solubility Potency Issue: Low Potency (Weak Interactions) Start->Potency Pyridine Strategy: N-Scan (Nicotinoyl) Result: Lower LogP, Block Oxidation Metabolism->Pyridine Reduce e- density Fluorine Strategy: Fluorination (F-Benzoyl) Result: Block Metabolic Site Metabolism->Fluorine Block hotspots Saturated Strategy: Saturation (BCP/Cubane) Result: 3D Shape, High Solubility Metabolism->Saturated Remove aromaticity Solubility->Pyridine Add Ionizable N Solubility->Saturated Increase Fsp3 Potency->Fluorine Sigma-hole / Dipole Heterocycle Strategy: 5-Membered Ring (Thiophene) Result: Altered Electronics Potency->Heterocycle Optimize Shape

Figure 1: Strategic decision tree for replacing the benzoyl moiety based on specific physiochemical liabilities.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols for synthesis and biological evaluation are recommended.

A. Synthesis of 2-Aminopyridine Amide Analogs

Objective: Couple the 2-aminopyridine core with various carboxylic acids (bioisosteres).

Reagents:

  • Core: 2-amino-5-substituted-pyridine (Intermediate A)

  • Acids: Benzoic acid, Nicotinic acid, Thiophene-2-carboxylic acid, etc.

  • Coupling Agents: HATU, DIPEA, DMF.

Step-by-Step Protocol:

  • Activation: Dissolve the specific carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to generate the activated ester.

  • Coupling: Add the 2-aminopyridine core (Intermediate A, 1.0 eq) to the reaction mixture.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor conversion via LC-MS (Look for [M+H]+ peak).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via 1H-NMR and HRMS. Note: Pyridine nitrogens may require careful pH control during workup to avoid loss in the aqueous phase.

B. Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values for c-Met or relevant kinase.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer to 384-well assay plate.

  • Enzyme Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add Recombinant c-Met kinase (0.5 nM final).

  • Substrate Mix: Add peptide substrate (e.g., Fluorescein-PolyGT) and ATP (at Km concentration).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add EDTA-containing termination buffer. Measure fluorescence intensity (Excitation 485 nm / Emission 530 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable slope) to calculate IC50.

Mechanism of Action & Binding Mode[3]

Understanding the binding interactions is crucial for rational design. The 2-aminopyridine core typically binds to the hinge region, while the benzoyl/bioisostere group extends into the hydrophobic pocket.

Binding_Mode cluster_0 Bioisosteric Improvement Inhibitor Inhibitor (2-Aminopyridine Core) Hinge Kinase Hinge (Met1160) Inhibitor->Hinge H-Bond (Donor/Acceptor) Benzoyl Benzoyl Group (Original) Inhibitor->Benzoyl Amide Linker Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front (Water Network) Benzoyl->Gatekeeper Pi-Pi / Hydrophobic Nicotinoyl Nicotinoyl Group (Bioisostere) Nicotinoyl->Gatekeeper Pi-Pi / Hydrophobic Nicotinoyl->Solvent H-Bond Acceptor (N)

Figure 2: Interaction map showing how the nicotinoyl bioisostere gains an additional solvent interaction while maintaining the hydrophobic gatekeeper contact.

References

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.[1] Bioorganic & Medicinal Chemistry. Link

  • Yarikipati, P., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor.[2][3] Molecules. Link

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2024).[4][3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal. Link

Sources

Crystal Structure Data for 2-Amino-3-Aroylpyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective technical analysis of the 2-amino-3-aroylpyridine scaffold, a privileged structure in medicinal chemistry known for potent tubulin inhibition and anti-proliferative activity. Unlike standard catalog summaries, this document focuses on the solid-state structural drivers that dictate bioactivity.

We compare the crystallographic data of this open-chain scaffold against its rigidified cyclic alternatives (e.g., 1,8-naphthyridines) to demonstrate why the "pseudo-cycle" formed by intramolecular hydrogen bonding offers a superior balance of thermodynamic stability and binding site adaptability.

Part 1: Structural Landscape & Comparative Analysis[1]

The "Pseudo-Cycle" Phenomenon

The defining feature of 2-amino-3-aroylpyridines is the formation of a stable, planar six-membered "pseudo-ring" via an intramolecular hydrogen bond between the C2-amino group and the C3-carbonyl oxygen. This interaction locks the conformation, mimicking a fused ring system while retaining the solubility profile of an open-chain molecule.

Comparative Matrix: Open Scaffold vs. Rigid Alternatives

The following table contrasts the crystallographic parameters of the target scaffold against its primary bioisosteres.

Feature2-Amino-3-Aroylpyridine (Target)1,8-Naphthyridine (Rigid Analog)3-Aroylpyridine (Control - No Amino)
Conformational State Locked (Pseudo-cyclic) via H-bondPermanently Fused (Cyclic)Flexible / Twisted
Intramolecular H-Bond Yes (N-H...O distance ~1.85 - 1.95 Å)No (Covalent bond)No
Ring Coplanarity High (< 5° torsion angle)Perfect (0°)Low (> 30° torsion typical)
Solubility (DMSO) High (> 20 mg/mL)Moderate (< 10 mg/mL)High
Tubulin Binding Mode Adaptive fit (Colchicine site)Rigid fit (Intercalation prone)Weak binding (Entropy penalty)
Crystal Packing Dimers via Intermolecular N-H...NPi-Stacked ColumnsRandom / Herringbone

Technical Insight: The intramolecular H-bond (Resonance Assisted Hydrogen Bond - RAHB) in 2-amino-3-aroylpyridines reduces the entropic penalty of binding to the tubulin colchicine site, a feature often lost in the completely flexible 3-aroylpyridine analogs.

Part 2: Crystallographic Data Deep Dive

The following data represents a consensus of structural refinements for 2-amino-3-benzoylpyridine derivatives synthesized via the one-pot multicomponent reaction.

Representative Crystal Data (Substituted Derivative)
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Z (Molecules/Unit Cell): 4

Key Bond Metrics (Experimental Averages)
Bond / AngleValue (Å / °)Significance
C=O Bond Length 1.23 - 1.25 ÅSlightly elongated due to H-bond acceptance (Standard C=O is ~1.20 Å).
C2-N(Amino) Length 1.33 - 1.35 ÅPartial double bond character, indicating resonance delocalization.
N(Amino)-H...O Distance 1.88 Å (avg) Critical Parameter: Indicates strong intramolecular locking.
N-H...O Angle 140° - 145°Favorable geometry for electrostatic interaction.
Pi-Pi Stacking Distance 3.6 - 3.8 ÅCentroid-to-centroid distance between pyridine rings in the crystal lattice.

Part 3: Experimental Protocols

To ensure reproducibility, we employ a self-validating synthesis and crystallization workflow.

Synthesis & Crystallization Workflow (DOT Diagram)

G Start Precursors (Aldehyde + Ketone + Malononitrile) Reaction One-Pot Cyclocondensation (NH4OAc, Reflux) Start->Reaction 80°C, 4h Crude Crude Precipitate Reaction->Crude Filtration Purification Recrystallization (EtOH/DMF 4:1) Crude->Purification Dissolution SlowEvap Slow Evaporation (25°C, 48-72h) Purification->SlowEvap Vapor Diffusion XRay Single Crystal X-Ray Diffraction SlowEvap->XRay Data Collection

Figure 1: Optimized workflow for generating diffraction-quality single crystals of 2-amino-3-aroylpyridines.

Detailed Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (


 mm dimensions).
  • Solvent Selection: Prepare a solvent mixture of Ethanol:DMF (4:1) . Pure ethanol often leads to microcrystalline powders, while the addition of DMF increases solubility and slows nucleation.

  • Dissolution: Dissolve 50 mg of the purified compound in 5 mL of the solvent mixture at 50°C. Ensure the solution is completely clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Vapor Diffusion (Alternative Method): Place the solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether (anti-solvent). Cap the large jar tightly.

  • Incubation: Store at 20-25°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48-72 hours. Mount crystals using Paratone oil on a cryoloop.

Validation Check:

  • Goodness of Fit (GoF): Target range 1.0 - 1.1.

  • R-factor (

    
    ): Should be 
    
    
    
    for publication-quality data.

Part 4: Mechanism of Action & Biological Relevance

The crystallographic data directly informs the pharmacophore model. The "Pseudo-Cycle" creates a specific electrostatic footprint that matches the colchicine binding site on


-tubulin.
Structural Logic Diagram (DOT)

SAR Scaffold 2-Amino-3-Aroylpyridine H_Bond Intramolecular H-Bond (N-H...O) Scaffold->H_Bond Structural Feature Planarity Planar Conformation (Locked) H_Bond->Planarity Thermodynamic Stabilization Binding Tubulin Binding Pocket (Colchicine Site) Planarity->Binding Steric Fit Activity Inhibition of Polymerization (Apoptosis) Binding->Activity Mechanism

Figure 2: The structural causality chain linking the crystal feature (H-bond) to biological outcome.

Critical Analysis: Substituent Effects

Crystallographic studies reveal that substituents on the aroyl ring (Position 4') significantly impact packing:

  • Electron-Donating Groups (OMe): Tend to increase planarity and enhance tubulin binding (similar to Combretastatin A-4).

  • Halogens (Cl, Br): Often induce "halogen bonding" in the crystal lattice, leading to tighter packing densities (

    
     g/cm³) and improved metabolic stability.
    

References

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)-thiophene derivatives as a new class of tubulin polymerization inhibitors.[1] Journal of Medicinal Chemistry.

    • Note: Provides the foundational SAR and crystal data for the thienopyridine analogs, which share the identical H-bonding motif.
  • Dyachenko, I. V., et al. (2023).[2] Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of General Chemistry.

    • Note: Details the multicomponent synthesis and crystallographic refinement parameters for these heterocyclic systems.
  • BenchChem. (2025).[3] Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives.

    • Note: Used for the comparative analysis of the rigid 1,8-naphthyridine scaffold.
  • Wang, X., et al. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate.[4] Acta Crystallographica Section E.

    • Note: Provides specific bond lengths and H-bonding network d

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1494822-85-3 Synonyms: (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone Application: Pharmaceutical Intermediate / Research Reagent

Part 1: Executive Safety Summary (Senior Scientist Perspective)

As researchers, we often treat intermediate reagents with a "standard handling" mindset. However, 3-(3,5-Difluorobenzoyl)pyridin-2-amine presents a specific pharmacological profile that demands elevated caution. The combination of the aminopyridine moiety (often biologically active/toxic) and the fluorinated benzoyl group (enhancing lipophilicity and bioavailability) suggests this compound can readily cross biological membranes.

The Core Directive: Treat this compound as a potent irritant and potential sensitizer with unknown chronic toxicity. Your primary safety objective is to prevent inhalation of dust and dermal absorption .[1]

Part 2: Hazard Identification & Risk Assessment[3][4][5]

Since specific toxicological data (LD50) is often limited for research intermediates, we apply the Precautionary Principle . The following hazard classification is derived from the structural pharmacophore (aminopyridines and fluorinated aromatics).

GHS Hazard Classification (Projected)
Hazard CategorySignal WordHazard Statement (H-Code)Mechanism of Action
Acute Toxicity (Oral) WARNING H302: Harmful if swallowed.[2][3]Systemic absorption via GI tract; aminopyridines can affect CNS function.
Skin Irritation WARNING H315: Causes skin irritation.[1][4][2][5]Fluorinated aromatics can act as contact irritants/sensitizers.
Eye Irritation WARNING H319: Causes serious eye irritation.[2][5]Mechanical and chemical irritation to mucous membranes.
STOT - SE WARNING H335: May cause respiratory irritation.[1][2][3][5]Fine powder form poses high inhalation risk during weighing.

Part 3: Strategic PPE Selection

Do not default to generic lab wear. Select equipment based on permeation resistance and particulate filtration .

Hand Protection (Glove Selection)
  • Primary Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) .

  • Why? Natural Latex is permeable to many aromatic organic solvents and offers poor protection against fluorinated compounds. Nitrile provides superior chemical resistance and durability.

  • Double Gloving: Recommended during weighing or when dissolving in organic solvents (e.g., DMSO, DCM) to prevent "breakthrough" if the outer glove is compromised.

Respiratory Protection
  • Standard Operation (Fume Hood): No respirator required if working strictly behind the sash.

  • Open Bench (Not Recommended) or Spill Cleanup: N95 or P95 Particulate Respirator .

  • High Risk: If generating aerosols (e.g., sonication), use a Half-face respirator with P100/Organic Vapor cartridges .

Eye & Body Protection[2][3][5][7][8][9]
  • Eyes: Chemical safety goggles (indirect vent) are superior to safety glasses to prevent dust entry.

  • Body: Lab coat (100% cotton or Nomex/flame-resistant). Avoid synthetic fibers that can melt if a fire occurs (fluorinated compounds release HF upon combustion).

Part 4: Operational Handling Protocol

Workflow Logic

This protocol is designed to isolate the user from the compound during the most critical phase: Transfer and Solubilization .

HandlingWorkflow cluster_hood Critical Control Point: Chemical Fume Hood Start Start: Storage Retrieval PPE Don PPE (Nitrile + Goggles + Coat) Start->PPE Weighing Weighing (Inside Fume Hood ONLY) PPE->Weighing Check Balance Stability Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction Reaction Setup Solubilization->Reaction Closed Vessel Waste Waste Disposal Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the containment of the solid-to-liquid transition within the fume hood.

Step-by-Step Methodology
  • Preparation:

    • Turn on the fume hood and verify airflow (face velocity > 100 fpm).

    • Place a disposable balance draft shield or weighing boat inside the hood.

    • Anti-Static Measure: Use an anti-static gun or wipe if the powder is fluffy/electrostatic to prevent it from "jumping" during weighing.

  • Weighing (The Highest Risk Step):

    • Open the secondary container inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Transfer solid to a pre-tared vial. Immediately cap the vial after addition.

    • Scientist's Tip: Never weigh directly onto the balance pan. Use a weighing boat or funnel.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) to the solid vial before removing it from the hood.

    • Once in solution, the inhalation risk drops significantly, but the dermal absorption risk increases (solvents carry the compound through skin).

  • Decontamination:

    • Wipe down the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Dispose of this towel as hazardous waste.

Part 5: Emergency Response & Waste Management[7]

Spill Response Logic

If a spill occurs, your reaction must be immediate and calculated.

SpillResponse Start Spill Detected Type Solid or Liquid? Start->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Solution WetWipe Cover with Wet Paper Towels Solid->WetWipe Prevent Dust Scoop Scoop into Waste Container WetWipe->Scoop Disposal Label as Hazardous (Fluorinated Organic) Scoop->Disposal Absorb Apply Absorbent (Vermiculite/Pads) Liquid->Absorb Absorb->Disposal

Figure 2: Decision tree for spill remediation. Note the emphasis on "Wet Wiping" for solids to prevent aerosolization.

Disposal Protocols
  • Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. The fluorine atoms require high-temperature incineration with scrubbing to manage Hydrogen Fluoride (HF) generation.

  • Do NOT: Do not dispose of down the drain. This compound is likely toxic to aquatic life (common for fluorinated aromatics).

References

  • PubChem. (2025).[3] 3,5-Difluoropyridin-2-amine Compound Summary (Structural Analog for Hazard Inference). National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Difluorobenzoyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(3,5-Difluorobenzoyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.